2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazo&
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Overview
Description
2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine is a chiral ligand known for its application in asymmetric synthesis. This compound is characterized by its pyridine core flanked by two oxazoline groups, which contribute to its unique stereochemistry and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with chiral oxazoline derivatives. The reaction is carried out under inert conditions, often using a palladium-catalyzed cross-coupling reaction . The process involves multiple steps, including the formation of intermediate compounds and subsequent cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining the reaction conditions and improving the yield. The purification process involves crystallization and chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxazoline N-oxides, while reduction can yield the corresponding alcohols .
Scientific Research Applications
2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine exerts its effects involves its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, creating a chiral environment that facilitates the formation of enantiomerically pure products. The pyridine and oxazoline groups play a crucial role in stabilizing the metal-ligand complex and enhancing the selectivity of the reaction .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis((4S)-4-phenyl-2-oxazolinyl)pyridine
- 2,6-Bis((4R)-4-phenyl-2-oxazolinyl)pyridine
- 2,2’-Isopropylidenebis((4S)-4-phenyl-2-oxazoline)
Uniqueness
What sets 2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine apart from similar compounds is its unique stereochemistry and the presence of the indeno[1,2-d]oxazole moiety. This structural feature enhances its ability to induce chirality and improve the selectivity of catalytic reactions .
Properties
IUPAC Name |
2-[6-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-3-8-16-14(6-1)12-20-22(16)27-24(29-20)18-10-5-11-19(26-18)25-28-23-17-9-4-2-7-15(17)13-21(23)30-25/h1-11,20-23H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSJUFJXCHHRHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=NC6C(O5)CC7=CC=CC=C67 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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